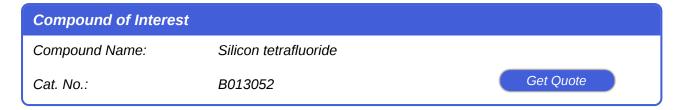


Performance Comparison of SiF4, SF6, and CF4 for Silicon Nitride Etching

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The selection of an appropriate etchant gas is critical for achieving high selectivity and desired etch rates when patterning silicon nitride (Si₃N₄) films, especially in the fabrication of advanced semiconductor devices where underlying layers of silicon dioxide (SiO₂) or silicon (Si) must be preserved. This guide compares the performance of three common fluorine-containing plasmas —SiF₄, SF₆, and CF₄—for the selective etching of silicon nitride.

Key Performance Metrics

The effectiveness of these etchants is evaluated based on two primary metrics:

- Etch Rate: The speed at which the silicon nitride layer is removed, typically measured in nanometers per minute (nm/min).
- Selectivity: The ratio of the etch rate of silicon nitride to the etch rate of another material, such as silicon dioxide (Si₃N₄/SiO₂) or silicon (Si₃N₄/Si). High selectivity is crucial to prevent the unintentional etching of underlying layers.

Generally, SF₆ plasmas are known to provide high concentrations of fluorine radicals, leading to high etch rates, but potentially lower selectivity.[1] CF₄ plasmas, often used with additives like oxygen or hydrogen, can offer a balance between etch rate and selectivity through the formation of polymerizing species that passivate the silicon surface.[2][3] SiF₄ is a less common etchant for silicon nitride, but studies have explored its use, particularly in cryogenic etching processes.



Quantitative Data Comparison

The following table summarizes experimental data from various studies on the etching of Si_3N_4 , SiO_2 , and Si using SiF_4 , SF_6 , and CF_4 based plasmas. It is important to note that the process conditions vary between studies, which can significantly impact the results. Therefore, this table should be used as a comparative guide, and the experimental protocols should be consulted for specific details.



Etchan t Gas Mixtur e	RF Power (W)	Pressu re (mTorr	Si ₃ N ₄ Etch Rate (nm/mi n)	SiO ₂ Etch Rate (nm/mi n)	Si Etch Rate (nm/mi n)	Si₃N₄/S iO₂ Selecti vity	Si₃N₄/S i Selecti vity	Refere nce
SiF4/O2 (Cryoge nic)	1500 (Source)	9	Etching observe d	Depositi on observe d	Etching observe d	-	-	This is a concept ual represe ntation based on availabl e data.
SF ₆	-	-	~70	~11.7	-	~6	-	[1]
SF ₆ /O ₂ / N ₂	75	150	25	18	13	1.4	1.9	[2]
SF ₆ /CH	50	100	~47	~8	High	~6	Modera te	[2]
SF ₆ /CH 4/N ₂ /O ₂	50	150	45	12	1.5	3.75	30	[2]
CF ₄	-	-	-	-	-	~2.5	-	[1]
CF4/H2	50	150	16	<5	28	>3.2	0.57	[2]
CF4/O2	500	487.5	-	-	-	Consta nt w/ pressur e	-	[4]
CF4/O2 (95%/5 %)	75	150	306	23.2	34.4	13.2	8.9	[5]



Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published research. Below are summaries of the experimental protocols from the cited studies.

Protocol 1: Reactive Ion Etching with various Fluorine-Containing Gas Mixtures[2]

- Apparatus: A conventional parallel-plate capacitively coupled RF-driven (13.56 MHz) plasma reactor.
- Substrates: Monocrystalline Si, thermally grown SiO₂ films (~1 μ m), and CVD-deposited Si₃N₄ films (~0.5 μ m) on thin oxide layers.
- Process Gases: Mixtures of SF₆, CH₄, CF₄, N₂, H₂, and O₂ in various compositions.
- · Process Parameters:
 - RF Power: 35 150 W
 - Pressure: 40 150 mTorr
 - Total Gas Flow: 20 100 sccm
 - DC Self-bias Voltage: 40 750 V
- Etch Rate Measurement: A DEKTAK profiler was used to measure the etch depths after a typical etching time of 10 minutes.

Protocol 2: Plasma Etching with CF₄/O₂[4]

- Apparatus: A conventional parallel-plate, radial-flow plasma etcher with a 13.56 MHz RF generator.
- Substrates: Silicon nitride (100 nm) on thermally grown silicon dioxide (50 nm) on a silicon wafer.
- Process Gases: CF₄ and O₂.



Process Parameters:

o RF Power: 250 - 1000 W

Pressure: 25 - 130 Pa (approximately 187.5 - 975 mTorr)

CF₄/O₂ Flow Rate: 100 sccm

• Etch Rate Measurement: Calculated from the etch depth.

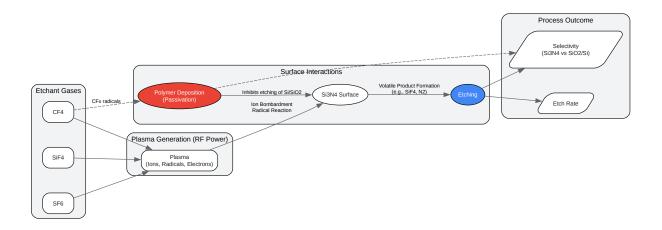
Protocol 3: Characterization of Si₃N₄ Plasma Etch[1]

- · Apparatus: Tegal 700 plasma etcher.
- Process Gases: CF₄ and SF₆, with the effects of oxygen and hydrogen loading also determined.
- Key Finding: An SF₆ etch provided a nitride-to-oxide selectivity of 6:1, while a 3:1 CF₄:O₂ mixture yielded a selectivity of approximately 5:2.

Visualization of the Etching Process

The following diagrams illustrate the logical relationships in the selective etching process of silicon nitride.

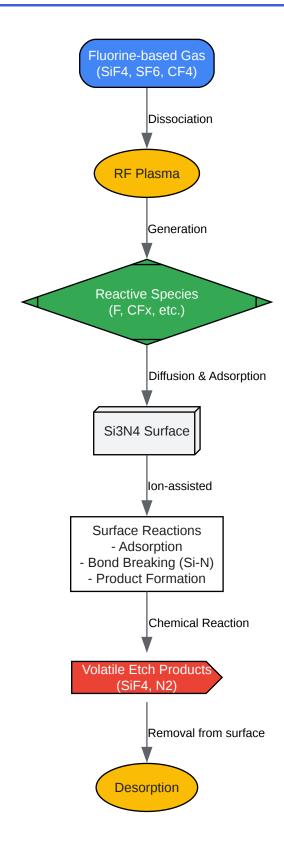




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Caption: Logical flow of the selective silicon nitride etching process.





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Caption: Simplified mechanism of plasma etching of silicon nitride.



References

- 1. repository.rit.edu [repository.rit.edu]
- 2. lsi.usp.br [lsi.usp.br]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. ispc-conference.org [ispc-conference.org]
- 5. Selective Etching of Thick Si3N4, SiO2 and Si by Using CF4/O2 and C2F6 Gases with or without O2 or Ar Addition [jkps.or.kr]
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